molecular formula C24H19N3O4 B2433972 2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile CAS No. 892265-80-4

2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

Cat. No. B2433972
CAS RN: 892265-80-4
M. Wt: 413.433
InChI Key: RMJGCSLODKEFKZ-UHFFFAOYSA-N
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Description

The compound “2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile” is a complex organic molecule. It contains a quinazolinone moiety (a bicyclic compound containing two nitrogen atoms), which is often found in various pharmaceuticals . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in various natural products and drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing nitrile and carbonyl groups. These could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar groups and aromatic rings could impact its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Quinazolinones are found in a variety of drugs with different mechanisms of action .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promise in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-30-18-11-12-21(22(13-18)31-2)27-23(28)19-9-5-6-10-20(19)26(24(27)29)15-17-8-4-3-7-16(17)14-25/h3-13H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJGCSLODKEFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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